N-(3-Aminopropyl)benzenesulfonamid HCl N-(3-Aminopropyl)benzenesulfonamid HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13584246
InChI: InChI=1S/C9H14N2O2S.ClH/c10-7-4-8-11-14(12,13)9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8,10H2;1H
SMILES: C1=CC=C(C=C1)S(=O)(=O)NCCCN.Cl
Molecular Formula: C9H15ClN2O2S
Molecular Weight: 250.75 g/mol

N-(3-Aminopropyl)benzenesulfonamid HCl

CAS No.:

Cat. No.: VC13584246

Molecular Formula: C9H15ClN2O2S

Molecular Weight: 250.75 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Aminopropyl)benzenesulfonamid HCl -

Specification

Molecular Formula C9H15ClN2O2S
Molecular Weight 250.75 g/mol
IUPAC Name N-(3-aminopropyl)benzenesulfonamide;hydrochloride
Standard InChI InChI=1S/C9H14N2O2S.ClH/c10-7-4-8-11-14(12,13)9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8,10H2;1H
Standard InChI Key IMKFQRXOJWIMEV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)NCCCN.Cl
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)NCCCN.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

N-(3-Aminopropyl)benzenesulfonamid HCl is systematically named N-(3-aminopropyl)benzenesulfonamide hydrochloride, reflecting its two primary components: a benzenesulfonamide group and a 3-aminopropylamine chain. The hydrochloride salt forms via protonation of the terminal amine group, enhancing the compound’s solubility in polar solvents. Key identifiers include:

PropertyValue
CAS Number119962040
Molecular FormulaC₉H₁₅ClN₂O₂S
IUPAC NameN-(3-aminopropyl)benzenesulfonamide; hydrochloride
SMILESC1=CC=C(C=C1)S(=O)(=O)NCCCN.Cl
InChI KeyIMKFQRXOJWIMEV-UHFFFAOYSA-N

The crystal structure of analogous sulfonamides, such as 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide, reveals planar benzene rings and tetrahedral sulfur centers in sulfonamide groups, suggesting similar geometry for N-(3-Aminopropyl)benzenesulfonamid HCl .

Spectroscopic and Physicochemical Data

The compound’s infrared (IR) spectrum typically shows absorption bands for sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and N–H bends (~3300 cm⁻¹). Nuclear magnetic resonance (NMR) data for the parent benzenesulfonamide (without the hydrochloride) include:

  • ¹H NMR (DMSO-d₆): δ 7.8–7.6 (m, aromatic H), 3.1–2.9 (t, –CH₂–NH–), 2.7–2.5 (m, –CH₂–NH₂), 1.8–1.6 (m, –CH₂–CH₂–).

  • ¹³C NMR: δ 142.1 (C–SO₂), 129.3–127.2 (aromatic C), 43.5 (–CH₂–NH–), 38.2 (–CH₂–NH₂).

The hydrochloride salt exhibits increased thermal stability compared to the free base, with a melting point above 200°C. Solubility in water is moderate (≈50 mg/mL at 25°C), while it remains poorly soluble in nonpolar solvents like hexane.

Synthesis and Industrial Preparation

Reaction Mechanism and Optimization

The synthesis follows a two-step protocol:

  • Sulfonamide Formation: Benzenesulfonyl chloride reacts with 1,3-diaminopropane in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine).

    C₆H₅SO₂Cl + H₂N(CH₂)₃NH₂ → C₆H₅SO₂NH(CH₂)₃NH₂ + HCl\text{C₆H₅SO₂Cl + H₂N(CH₂)₃NH₂ → C₆H₅SO₂NH(CH₂)₃NH₂ + HCl}

    The intermediate N-(3-aminopropyl)benzenesulfonamide is isolated via extraction and vacuum distillation.

  • Salt Formation: The free base is treated with hydrochloric acid in ethanol, yielding the hydrochloride salt:

    C₆H₅SO₂NH(CH₂)₃NH₂ + HCl → C₆H₅SO₂NH(CH₂)₃NH₃⁺Cl⁻\text{C₆H₅SO₂NH(CH₂)₃NH₂ + HCl → C₆H₅SO₂NH(CH₂)₃NH₃⁺Cl⁻}

    Crystallization from ethanol/ether mixtures produces a pure crystalline powder.

Scalability and Industrial Relevance

Industrial-scale production employs continuous flow reactors to enhance yield (typically >85%) and reduce byproducts. Key process parameters include:

  • Temperature: 0–5°C during sulfonylation to minimize hydrolysis.

  • Molar ratio: 1:1.05 (sulfonyl chloride:diamine) to ensure complete conversion.

  • Acid concentration: 2M HCl for optimal protonation.

Applications in Pharmaceutical and Chemical Research

Intermediate in Drug Synthesis

The compound serves as a precursor to antipsychotic agents and antimicrobials. For example, coupling with aryl halides via Buchwald–Hartwig amination yields derivatives with enhanced blood-brain barrier permeability.

Future Research Directions

  • Crystallographic Studies: Single-crystal X-ray diffraction could elucidate hydrogen-bonding networks and conformation dynamics.

  • Pharmacokinetics: Investigations into bioavailability and metabolic pathways are needed to assess therapeutic potential.

  • Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability.

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